2-(2'-N-Boc-Pyrrole)phenylacetic acid
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Overview
Description
2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid is a complex organic compound that features a pyrrole ring, a phenyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the phenyl group and the acetic acid moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to manage the reaction conditions and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines.
Scientific Research Applications
2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
Pyrrole-2-carboxylic acid: A compound with a similar pyrrole ring structure.
Phenylacetic acid: A compound with a similar phenyl and acetic acid structure.
Uniqueness
What sets 2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid apart is its combination of the pyrrole ring, phenyl group, and acetic acid moiety, which provides unique chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
CAS No. |
669714-00-5 |
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Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-6-9-14(18)13-8-5-4-7-12(13)11-15(19)20/h4-10H,11H2,1-3H3,(H,19,20) |
InChI Key |
PGDVUHUKXRRXFH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=CC=CC=C2CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
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